molecular formula C22H22N2O5S B2474246 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate CAS No. 877635-60-4

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate

Cat. No.: B2474246
CAS No.: 877635-60-4
M. Wt: 426.49
InChI Key: RGFHYQAGMMYMTR-UHFFFAOYSA-N
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Description

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate is a useful research compound. Its molecular formula is C22H22N2O5S and its molecular weight is 426.49. The purity is usually 95%.
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Biological Activity

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrimidine moiety and a thioether linkage, suggest a variety of biological activities. This article explores the compound's synthesis, biological mechanisms, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N2O5SC_{22}H_{22}N_{2}O_{5}S, with a molecular weight of approximately 426.5 g/mol. The compound features a pyran ring substituted with both pyrimidine and benzoate groups, which may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC22H22N2O5S
Molecular Weight426.5 g/mol
Structural FeaturesPyrimidine, Pyran, Thioether linkage

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of Pyrimidine Derivative : Starting from commercially available pyrimidines.
  • Formation of Thioether Linkage : Achieved through substitution reactions.
  • Cyclization to Form Pyran Ring : Involves specific reaction conditions to ensure proper formation.
  • Esterification : Introducing the isopropoxybenzoate moiety through esterification reactions.

Biological Activity

Research indicates that this compound exhibits diverse biological activities:

Antimicrobial Properties

Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the pyrimidine and pyran systems may enhance its effectiveness against various pathogens.

Anticancer Activity

Preliminary research suggests potential anticancer activity, likely due to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may modulate enzyme activity or interact with cellular receptors, influencing signaling pathways critical for cell function.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of structurally related compounds against common bacterial strains. Results indicated that derivatives similar to this compound exhibited significant inhibition zones, suggesting potential as a therapeutic agent in treating infections .
  • Anticancer Research : In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines, highlighting its potential as an anticancer drug candidate .

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-propan-2-yloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-13(2)28-17-7-5-16(6-8-17)21(26)29-20-11-27-18(10-19(20)25)12-30-22-23-14(3)9-15(4)24-22/h5-11,13H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFHYQAGMMYMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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